4-nitro-4H-isoquinolin-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-nitro-4H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5,8H |
InChI Key |
BQKGIDIYVWFSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Nitro 4h Isoquinolin 1 One and Analogues
Direct Nitration Strategies for Isoquinolinone Scaffolds
Direct nitration offers a straightforward approach to introduce a nitro group onto the isoquinolinone core. However, controlling the regioselectivity is a critical challenge. The electronic properties of the heterocyclic system, which includes the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring, dictate the position of electrophilic and nucleophilic attacks.
Electrophilic Nitration: Regioselectivity and Positional Isomerism in Isoquinoline (B145761) and Related Systems
Electrophilic aromatic substitution on the isoquinoline ring system typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. Under acidic nitrating conditions, the nitrogen atom is protonated, further deactivating the pyridine ring towards electrophilic attack. stackexchange.comboyer-research.com Consequently, nitration of isoquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid predominantly yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.inthieme-connect.de The reaction favors the 5-position over the 8-position, with ratios of approximately 9:1 being reported. thieme-connect.de
The synthesis of 4-nitroisoquinolin-1(2H)-one can be achieved through the direct nitration of isoquinolin-1(2H)-one using a combination of nitric acid and sulfuric acid under controlled conditions. The presence of the carbonyl group in the pyridine ring influences the regioselectivity of the nitration.
Key Findings:
Electrophilic nitration of the parent isoquinoline occurs at the C5 and C8 positions. shahucollegelatur.org.inthieme-connect.de
The reaction proceeds via the protonated quinolinium or isoquinolinium species, which is significantly less reactive than naphthalene. stackexchange.com
The presence of activating or deactivating groups on the ring can influence the position and ease of nitration. For instance, an amino group at the 5-position can lead to oxidation of the benzene ring, whereas a nitro group at the same position directs oxidation to the pyridine ring. shahucollegelatur.org.in
Nucleophilic Nitration Techniques: Directed Introduction of Nitro Groups to Aza-Aromatics
Due to the electron-deficient nature of the pyridine ring in isoquinoline, nucleophilic substitution reactions are favored at the C1 position. shahucollegelatur.org.iniust.ac.ir A notable method for the direct nucleophilic nitration at the C1 position of isoquinolines involves using a mixture of potassium nitrite (B80452) and acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO). iust.ac.irdtic.milrsc.org This reaction proceeds under mild, non-acidic conditions and provides good to excellent yields of 1-nitroisoquinolines. dtic.milrsc.org The mechanism is believed to involve the quaternization of the isoquinoline nitrogen by a complex formed between DMSO and acetic anhydride, which activates the C1 position for nucleophilic attack by the nitrite ion. iust.ac.ir
While this method is effective for the C1 position, achieving nucleophilic nitration at the C4 position is less common and would require specific directing groups or alternative synthetic strategies. The presence of a nitro group can activate the aromatic ring for further nucleophilic attack, a principle utilized in vicarious nucleophilic substitution (VNS) of hydrogen. mdpi.commdpi.com
Reaction Conditions for 1-Nitroisoquinoline Synthesis:
Reagents: Potassium nitrite (KNO₂), Acetic anhydride (Ac₂O), Dimethyl sulfoxide (DMSO). dtic.mil
Conditions: The reaction is typically carried out at room temperature. dtic.mil
Yields: Good to excellent yields (50-88%) have been reported for isoquinoline and its derivatives. dtic.mil
Enzyme-Mediated Nitration: Sustainable Approaches and Stereoselective Considerations in Heterocyclic Systems
Enzymatic nitration presents a sustainable and selective alternative to traditional chemical methods, which often require harsh conditions and produce hazardous byproducts. digitellinc.comnih.govacs.org While the field of biocatalytic nitration is still emerging, several enzymatic strategies have been developed for aromatic compounds. digitellinc.comacs.org
One prominent class of enzymes used for this purpose is the cytochrome P450 family. nih.govnih.gov For example, the P450 enzyme TxtE has been shown to catalyze the regiospecific nitration of L-tryptophan at the C4 position of the indole (B1671886) ring. nih.govnih.gov This process utilizes molecular oxygen (O₂) and nitric oxide (NO) as co-substrates. nih.gov The proposed mechanism involves the formation of a ferric-peroxynitrite intermediate that homolytically splits to generate a free NO₂ radical, which then nitrates the substrate. nih.gov
Another approach involves using peroxidases, such as Horseradish Peroxidase (HRP), which can perform oxidative nitration on electron-rich aromatic compounds in the presence of hydrogen peroxide (H₂O₂) and sodium nitrite (NaNO₂). digitellinc.com
Current Enzymatic Strategies:
P450 Enzymes (e.g., TxtE): Catalyze direct nitration using O₂ and NO, showing high regioselectivity. nih.govnih.govx-mol.com
Peroxidases (e.g., HRP): Mediate oxidative nitration of electron-rich aromatics. digitellinc.com
N-oxygenation: An alternative natural nitration mechanism involves the six-electron oxidation of a pre-existing amine group to a nitro group. acs.org
While these methods have been demonstrated for various aromatic and heterocyclic systems, their specific application to the nitration of isoquinolinone to produce 4-nitro-4H-isoquinolin-1-one is an area for further research. The development of engineered enzymes with tailored substrate specificity and regioselectivity holds significant promise for the sustainable synthesis of such compounds. x-mol.comdntb.gov.ua
Metal-Free Nitration Protocols for Isoquinolinone Derivatives
In recent years, there has been a growing interest in developing metal-free synthetic methodologies to avoid the cost and toxicity associated with transition metal catalysts. rsc.orgnih.govdntb.gov.ua For the synthesis of nitro-substituted isoquinoline derivatives, a metal- and additive-free radical-triggered nitration/cyclization strategy has been developed. rsc.orgnih.govdntb.gov.ua
This approach utilizes commercially available and inexpensive tert-butyl nitrite (t-BuONO) as the nitro source. rsc.orgnih.gov The reaction proceeds under mild conditions and involves the addition of a nitro radical to an alkene followed by an intramolecular cyclization. rsc.org This method has been successfully applied to the synthesis of nitro-substituted indolo[2,1-α]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives in moderate to good yields. rsc.orgnih.govdntb.gov.ua
Key Features of the Protocol:
Reagent: tert-Butyl nitrite (t-BuONO) serves as the source of the nitro radical. rsc.org
Conditions: The reaction is performed without any metal catalysts or additives under mild conditions. rsc.orgnih.gov
Scope: The method tolerates a variety of functional groups on the aromatic rings. rsc.org
Sustainability: The use of a low-cost nitro reagent and the absence of metals make this a more practical and sustainable approach. rsc.org
While this specific protocol leads to more complex fused systems, the underlying principle of metal-free radical nitration could potentially be adapted for the direct C-H nitration of the isoquinolinone scaffold itself, given appropriate precursors and reaction conditions.
Cyclization-Based Syntheses of the Nitroisoquinolinone Framework
Cyclization-based strategies offer a powerful alternative for constructing the nitroisoquinolinone core, often providing better control over the final substitution pattern compared to direct nitration.
Palladium-Catalyzed Cyclizations of Nitrobenzamide Precursors for Substituted Nitroisoquinolinones
Palladium-catalyzed intramolecular cyclization reactions are a versatile tool for the synthesis of various heterocyclic compounds, including isoquinolinones. researchgate.netresearchgate.netnih.govmdpi.com A common strategy involves the cyclization of N-alkenyl-2-halobenzamides.
For the synthesis of nitro-substituted isoquinolinones, N-(2-alkenyl)-2-halo-3-nitrobenzamides serve as key precursors. researchgate.net The palladium catalyst facilitates an intramolecular Heck reaction, where the palladium inserts into the carbon-halogen bond and the resulting organopalladium species adds across the alkene. Subsequent β-hydride elimination and isomerization steps lead to the formation of the isoquinolinone ring.
Research Findings:
The palladium-catalyzed cyclization of N-allyl-2-iodo-3-nitrobenzamide has been shown to produce 4-methyl-5-nitroisoquinolin-1-ones. researchgate.net
Similarly, N-cinnamyl-2-iodo-3-nitrobenzamide precursors yield 4-benzyl-5-nitroisoquinolin-1-ones. researchgate.net
The reaction conditions can be optimized (e.g., using Pd(PPh₃)₄ as the catalyst with specific bases and additives) to achieve good yields of the desired cyclized products. researchgate.net
This methodology allows for the synthesis of isoquinolinones with sensitive functional groups, such as a nitro group, which can be challenging with other methods. nih.gov
This approach provides a convergent and regioselective route to highly substituted nitroisoquinolinones by combining readily available precursors. researchgate.netnih.gov
Reductive Cyclization Pathways: Strategic Applications from 2-Cyanomethyl-3-nitrobenzoates
A key strategy for the synthesis of nitro-substituted isoquinolin-1-ones involves the reductive cyclization of appropriately substituted precursors. One notable example is the selective reduction of the nitrile group in methyl 2-cyanomethyl-3-nitrobenzoate. This pathway leads to the formation of 5-nitroisoquinolin-1-one, a crucial intermediate in the synthesis of the potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, 5-aminoisoquinolin-1-one (5-AIQ). nih.govresearchgate.netresearchgate.net
The reaction is typically carried out using diisobutylaluminium hydride (DIBAL-H) at low temperatures. researchgate.netresearchgate.net The DIBAL-H selectively reduces the nitrile to an intermediate imine, which then undergoes an in-situ cyclization to yield the 5-nitroisoquinolin-1-one. nih.govresearchgate.net The strategic advantage of this method lies in its ability to introduce the nitrogen atom of the lactam ring at a higher oxidation state (as a nitrile) and then selectively reduce and cyclize it to form the desired isoquinolinone core while preserving the nitro group. nih.gov
However, the steric environment around the reacting centers plays a crucial role in the outcome of the reaction. researchgate.netresearchgate.net An increase in steric bulk at the methylene (B1212753) carbon adjacent to the nitrile can shift the reduction pathway towards the ester group, resulting in the formation of the corresponding benzaldehyde (B42025) instead of the desired isoquinolinone. researchgate.netresearchgate.net Conversely, increasing the steric bulk of the ester group can surprisingly lead to the reduction of both the ester and the nitrile, ultimately forming 5-nitroisoquinoline. researchgate.netresearchgate.net
Tandem and Cascade Reactions Incorporating Nitro Groups into Isoquinolinone Synthesis
Tandem and cascade reactions, which involve multiple bond-forming events in a single operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules like nitro-substituted isoquinolinones. acs.orgnih.gov These strategies often utilize the unique reactivity of the nitro group to direct the reaction sequence.
One such approach involves a nitro-Mannich/lactamization/nitrous acid elimination cascade process for the modular construction of isoquinolone-centered polycyclic scaffolds. acs.orgnih.gov This reaction between a cyclic imine (e.g., 3,4-dihydroisoquinoline) and an (o-nitromethyl) benzoate (B1203000) derivative can be performed in a one-pot manner. acs.org The nitro group acts as a traceless directing group, facilitating the initial C-C bond formation and subsequent cyclization before being eliminated. acs.orgnih.gov This method provides access to a range of isoquinolone structures. acs.org
Another powerful tandem process is the Rh(III)-catalyzed annulation of N-methoxyamides with nitroalkenes, which selectively synthesizes 4-substituted isoquinolones. nih.gov This reaction proceeds via C-H bond activation and tolerates both aliphatic and aromatic nitroalkenes, providing access to isoquinolones with 4-aryl substitution patterns that were previously difficult to obtain. nih.gov
Furthermore, tandem Hurtley coupling of β-diketones with 2-bromo-3-nitrobenzoic acid, followed by a retro-Claisen acyl cleavage and cyclization, has been employed to produce 3-substituted 5-nitroisocoumarins. nus.edu.sg These intermediates are then readily converted into the corresponding 5-nitroisoquinolin-1-ones by reaction with ammonia. nus.edu.sg
Organocatalytic Asymmetric Approaches to Dihydroisoquinolinones Featuring Nitromethyl Moieties
The development of organocatalytic asymmetric methods has provided a powerful tool for the enantioselective synthesis of chiral dihydroisoquinolinone derivatives. A notable strategy involves a one-pot aza-Henry–hemiaminalization–oxidation sequence starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines. thieme-connect.comnih.govnih.gov
This domino reaction is catalyzed by a quinine-based squaramide organocatalyst (typically at 5 mol%) and proceeds via a hydrogen-bonding mechanism. thieme-connect.comnih.gov The first step is an aza-Henry addition of the 2-(nitromethyl)benzaldehyde to the aldimine, which generates two adjacent stereocenters. nih.gov The resulting intermediate undergoes hemiaminalization, followed by in-situ oxidation with an agent like pyridinium (B92312) chlorochromate (PCC), to afford the desired trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov
This one-pot protocol is highly efficient, yielding the products as virtually single diastereomers (diastereomeric ratio >20:1) in moderate to good yields (39–78%) and with moderate to very good enantioselectivities (40–95% ee). thieme-connect.comnih.govnih.gov The method is versatile, allowing for variation in the substituent patterns on both the benzaldehyde and aldimine components, including electron-donating and electron-withdrawing groups. nih.gov
Table 1: Organocatalytic Asymmetric Synthesis of trans-3,4-Dihydroisoquinolin-1(2H)-ones
| Entry | R¹ in Benzaldehyde | R² in Aldimine | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | H | Ph | 78 | 91 | nih.gov |
| 2 | H | 4-MeC₆H₄ | 75 | 92 | nih.gov |
| 3 | H | 4-MeOC₆H₄ | 71 | 95 | nih.gov |
| 4 | H | 4-FC₆H₄ | 65 | 88 | nih.gov |
| 5 | H | 4-ClC₆H₄ | 68 | 85 | nih.gov |
| 6 | H | 4-BrC₆H₄ | 72 | 84 | nih.gov |
| 7 | 4-MeO | Ph | 62 | 90 | nih.gov |
| 8 | 4-Cl | Ph | 55 | 86 | nih.gov |
Utilization of Nitroalkenes and Nitromethane (B149229) as Key Precursors in Isoquinolinone Annulation
Nitroalkenes and nitromethane are versatile and valuable building blocks in organic synthesis, serving as key precursors for the construction of the isoquinolinone core through various annulation strategies. nih.govnih.govchim.itresearchgate.net
A significant advancement in this area is the Rh(III)-catalyzed annulation of N-methoxyamides with nitroalkenes for the synthesis of 4-substituted isoquinolones. nih.gov This method is effective for a range of aromatic, heteroaromatic, and alkenyl C-H bond substrates, reacting with both aliphatic and aromatic nitroalkenes to provide the corresponding isoquinolinone products in good yields. nih.gov The reaction is typically performed using a [Cp*Rh(MeCN)₃][SbF₆]₂ catalyst with Cu(OAc)₂ as an additive. nih.gov
Nitromethane has also been employed in cascade reactions to access 1-substituted 3-isoquinolinones. nih.gov For instance, a Mannich-initiated cascade reaction of imines derived from 2-formylphenyl acetate (B1210297) with nitromethane as the nucleophile proceeds under catalyst- and solvent-free conditions to yield novel 1-nitromethyl-3-isoquinolinones in high yields. nih.gov Furthermore, a three-component coupling of isoquinoline, an activated alkyne, and nitromethane provides a facile, catalyst-free route to nitromethyl derivatives of 1,2-dihydroisoquinolines in excellent yields. researchgate.net
Table 2: Rh(III)-Catalyzed Annulation of N-Methoxybenzamide with Various Nitroalkenes
| Entry | Nitroalkene Substituent (R) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenethyl | 2-Methoxy-4-phenethylisoquinolin-1(2H)-one | 85 | nih.gov |
| 2 | n-Hexyl | 4-(n-Hexyl)-2-methoxyisoquinolin-1(2H)-one | 80 | nih.gov |
| 3 | Cyclohexyl | 4-Cyclohexyl-2-methoxyisoquinolin-1(2H)-one | 81 | nih.gov |
| 4 | Phenyl | 2-Methoxy-4-phenylisoquinolin-1(2H)-one | 72 | nih.gov |
| 5 | 4-Methoxyphenyl | 2-Methoxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one | 62 | nih.gov |
| 6 | 4-(Trifluoromethyl)phenyl | 2-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one | 49 | nih.gov |
Photochemical and Other Emerging Synthetic Routes to Nitroisoquinolinone Derivatives
Emerging synthetic methodologies, particularly those involving photochemical activation, are providing novel and milder routes to complex heterocyclic structures, including nitro-substituted isoquinolinones. Photochemical reactions offer the advantage of proceeding under ambient temperature and often without the need for harsh reagents.
An example of a photochemical approach is the synthesis of imidazo-isoquinolinone derivatives where one of the precursors contains a nitrophenyl moiety. acs.org While this does not directly form a this compound, it demonstrates the compatibility of the nitro group in photochemical cyclization cascades to produce related fused heterocyclic systems. acs.org These reactions are often catalyzed by inexpensive aromatic ketones and proceed via radical intermediates. acs.org
Another emerging strategy is the controlled photochemical synthesis of isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides. organic-chemistry.org This metal-free photoredox-catalyzed process involves the generation of an amidyl radical via a proton-coupled electron transfer (PCET) process, which then undergoes a cyclization cascade. organic-chemistry.org Such methods highlight the potential of photochemical strategies to access highly functionalized isoquinolone cores under mild conditions.
Furthermore, Pd-catalyzed intramolecular reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides have been developed to synthesize 4-substituted 5-nitroisoquinolin-1-ones. researchgate.net This method provides good yields of the desired products, which are precursors to potent PARP-1 inhibitors. researchgate.net These advanced strategies showcase the ongoing efforts to develop more efficient, selective, and sustainable methods for the synthesis of nitroisoquinolinone derivatives.
Mechanistic Insights into Reaction Chemistry and Transformations of 4 Nitro 4h Isoquinolin 1 One
Reactivity and Chemical Manipulations of the Nitro Group
The nitro group is a powerful functional handle due to its strong electron-withdrawing nature and its ability to participate in a wide array of chemical reactions. tcichemicals.comrsc.org Its presence on the isoquinolinone framework significantly influences the molecule's reactivity, allowing for transformations such as reduction to an amine, displacement in substitution reactions, and participation in carbon-carbon bond-forming reactions. tcichemicals.com
The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis, providing access to anilines and their derivatives which are crucial intermediates for pharmaceuticals and other biologically active compounds. researchgate.net This conversion dramatically alters the electronic properties of the aromatic ring, switching the substituent's effect from strongly electron-withdrawing to electron-donating.
The reduction of nitroquinolines to the corresponding aminoquinolines can be achieved under mild conditions. nih.gov For instance, stannous chloride (SnCl₂) is an effective reagent for this transformation, tolerating various other functional groups. nih.gov Other common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using other reducing agents such as zinc (Zn) powder in the presence of an acid or ammonium (B1175870) chloride. researchgate.netresearchgate.net
Table 1: General Conditions for Nitro Group Reduction
| Reagent System | Typical Conditions | Comments |
|---|---|---|
| SnCl₂·2H₂O / Ethanol | Reflux | Common, effective, and tolerates many functional groups. nih.gov |
| H₂ / Pd/C | Room temperature, atmospheric or high pressure | "Green" method, often high yielding, but can reduce other functional groups. |
| Zn / NH₄Cl | 60 °C | Used for the reduction of aliphatic and aromatic nitro groups. researchgate.net |
The conversion of 4-nitro-4H-isoquinolin-1-one to 4-amino-4H-isoquinolin-1-one has significant chemical consequences. The resulting amino group can serve as a nucleophile, a directing group for further electrophilic substitutions on the aromatic ring, or a precursor for the formation of amides, ureas, and other nitrogen-containing heterocycles. mit.edumdpi.com
The nitro group can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when attached to an electron-deficient aromatic ring. libretexts.orgstackexchange.comresearchgate.net The strong electron-withdrawing nature of the nitro group, combined with the inherent electronics of the isoquinolinone system, activates the C4 position for nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the presence of the nitro group. libretexts.org
This reactivity allows for the direct displacement of the nitro group by various nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functionalities at the C4 position. stackexchange.comresearchgate.net For example, studies on related nitro-heterocycles have shown that the nitro group can be displaced by fluoride (B91410) ions or other nucleophiles under appropriate conditions. stackexchange.com This strategy is distinct from traditional cross-coupling methods that typically rely on aryl halides. In some cases, the nitro group's role is dual: it first acts as an activating group for a reaction at another position (like ortho C-H arylation) and subsequently serves as a leaving group in a later step. rsc.org
The electron-withdrawing nitro group increases the acidity of the α-proton at the C4 position of this compound. This allows for the formation of a stabilized carbanion (a nitronate) upon treatment with a base. This nitronate is a potent nucleophile that can participate in crucial carbon-carbon bond-forming reactions.
The Henry reaction (or nitroaldol reaction) involves the addition of this nitronate to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing complex molecules, as the resulting β-nitro alcohol can be further transformed into other valuable functional groups, such as 1,2-amino alcohols (by reduction of the nitro group) or α-hydroxy carboxylic acids. mdpi.com
The Nitro-Michael reaction is the conjugate addition of the nitronate to an α,β-unsaturated carbonyl compound. This 1,4-addition is a versatile method for forming carbon-carbon bonds and creating highly functionalized products. acs.org The resulting adducts are valuable synthetic intermediates. For instance, domino Michael/Henry reaction protocols have been developed to construct complex cyclic systems with multiple stereocenters in a single step. mdpi.comtaylorandfrancis.com
Similarly, the aza-Henry reaction (or nitro-Mannich reaction) involves the addition of the nitronate to an imine, yielding a β-nitroamine. frontiersin.orgwikipedia.org These products are precursors to valuable 1,2-diamines upon reduction. wikipedia.org The development of asymmetric versions of these reactions, often using chiral organocatalysts, allows for the stereocontrolled synthesis of complex, biologically active molecules. frontiersin.orgucl.ac.uk
Functional Group Interconversions and Derivatization Strategies of the Isoquinolinone Core
Beyond the chemistry of the nitro group, the isoquinolinone scaffold itself offers numerous opportunities for functionalization. Strategic modifications can be made to the benzene (B151609) ring or the heterocyclic lactam portion to modulate the molecule's properties.
Research on the closely related isoquinoline-1,3(2H,4H)-dione scaffold provides significant insight into the reactivity of the isoquinolinone core. A notable transformation is the direct aerobic hydroxylation at the C4 position. Studies have established a base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones using air as the oxidant, avoiding the need for transition metals or chemical reductants. acs.orgresearchgate.net This method is mild and compatible with a wide range of substituents on the nitrogen atom. acs.org The resulting 4-hydroxyisoquinoline-1,3(2H,4H)-dione can be further reduced to a hydroxylated tetrahydroisoquinoline core. acs.orgresearchgate.net
Furthermore, these diones can be oxidized to form isoquinoline-1,3,4(2H)-triones. nih.gov This transformation likely proceeds through an enol intermediate which reacts with atmospheric oxygen. nih.gov These reactions highlight the reactivity of the C4 position and provide pathways to oxidized and hydroxylated derivatives of the isoquinolinone core.
Table 2: Functionalization of the Isoquinolinone-dione Core
| Reaction Type | Reagents & Conditions | Product | Reference(s) |
|---|---|---|---|
| Aerobic Hydroxylation | Base (e.g., t-BuOK), Air, Solvent (e.g., THF) | 4-Hydroxyisoquinoline-1,3(2H,4H)-dione | acs.org, researchgate.net |
| Oxidation | Air, Base | Isoquinoline-1,3,4(2H)-trione | nih.gov |
| C-4 Sulfonylation | NaI, Sulfinates, AcOH/DMSO, Air | 4-Sulfonyl-isoquinoline-1,3(2H,4H)-dione | researchgate.net |
A variety of modern synthetic methods can be envisioned for the strategic derivatization of the this compound scaffold, leveraging techniques developed for isoquinolines and other N-heterocycles. researchgate.netresearchgate.netnih.gov
One powerful strategy involves the introduction of a halogen atom onto the benzene portion of the molecule. Halogenated isoquinolines are versatile intermediates for transition-metal-catalyzed cross-coupling reactions. acs.org For example, a bromo or iodo substituent could be installed and subsequently used in Suzuki, Sonogashira, or Stille coupling reactions to introduce new aryl, alkynyl, or alkyl groups. acs.orgmdpi.com This approach, combined with manipulations of the nitro group, would allow for the synthesis of a vast library of complex derivatives.
Rhodium-catalyzed C-H activation and annulation is another advanced strategy for building upon the isoquinolinone core. rsc.org For instance, benzamides can react with alkynes to form substituted isoquinolones. mdpi.com Applying such a strategy could create highly decorated nitroisoquinolinone analogues. The products of these derivatizations, such as those containing a triflate (OTf) group, can undergo further transformations like palladium-catalyzed cross-coupling or reductive de-triflation to expand molecular diversity. mdpi.com These strategic derivatizations are key to accessing novel chemical space and exploring the structure-activity relationships of isoquinolinone-based compounds. researchgate.net
Cycloaddition and Annulation Reactions Involving Nitro-Substituted Heterocycles
The presence of a nitro group on a heterocyclic ring system significantly influences its reactivity, often rendering the pi-system electron-deficient and susceptible to a variety of transformations. In the case of this compound and related structures, this electronic feature is pivotal in promoting their participation in cycloaddition and annulation reactions, leading to the formation of complex polycyclic frameworks. These reactions are of considerable interest in synthetic organic chemistry for the construction of novel heterocyclic scaffolds, some of which are analogues of biologically active compounds.
A notable example of this reactivity is the Diels-Alder reaction where the nitro-substituted isoquinolone acts as a dienophile. The electron-withdrawing nature of the nitro group activates the C3-C4 double bond of the isoquinolin-1-one core, facilitating its participation in [4+2] cycloaddition reactions with electron-rich dienes. This approach provides a direct route to phenanthridone derivatives, which are important structural motifs in medicinal chemistry.
Research has demonstrated that 4-nitro-1(2H)-isoquinolones can effectively serve as dienophiles in Diels-Alder reactions to produce 5(6H)-phenanthridone derivatives. nih.gov For instance, the reaction of 2-methyl-4-nitro-1(2H)-isoquinolone with various dienes under thermal conditions showcases this transformation. The regioselectivity of these reactions, particularly with unsymmetrical dienes, is a key aspect that has been investigated through both experimental work and computational studies.
In a specific study, the Diels-Alder reaction of 2-methyl-4-nitro-1(2H)-isoquinolone with 1-methoxy-1,3-butadiene (B1596040) was found to yield a biologically relevant 5(6H)-phenanthridone derivative in high yield. nih.gov The regioselectivity of the cycloaddition with dienes such as 1-methoxy-3-silyloxy-1,3-butadiene has been rationalized using molecular orbital (MO) calculations, which help in predicting the favored regioisomer based on the electronic properties of the reacting partners. nih.gov
The following table summarizes the results of the Diels-Alder reaction between 2-methyl-4-nitro-1(2H)-isoquinolone and various dienes:
Table 1: Diels-Alder Reaction of 2-Methyl-4-nitro-1(2H)-isoquinolone with Dienes
| Diene | Product(s) | Yield (%) | Conditions | Reference |
| 1,3-Butadiene | 6-Methyl-7,10-dihydrophenanthridin-5(6H)-one | 78 | Toluene, 150 °C, 24 h | nih.gov |
| Isoprene | 6,8-Dimethyl-7,10-dihydrophenanthridin-5(6H)-one and 6,9-Dimethyl-7,10-dihydrophenanthridin-5(6H)-one (9:1 ratio) | 85 | Toluene, 150 °C, 24 h | nih.gov |
| 2,3-Dimethyl-1,3-butadiene | 6,8,9-Trimethyl-7,10-dihydrophenanthridin-5(6H)-one | 92 | Toluene, 150 °C, 24 h | nih.gov |
| 1-Methoxy-1,3-butadiene | 8-Methoxy-6-methyl-7,10-dihydrophenanthridin-5(6H)-one | 88 | Toluene, 150 °C, 24 h | nih.gov |
Annulation reactions provide another powerful strategy for constructing fused ring systems from nitro-substituted heterocycles. Intramolecular palladium-catalyzed reactions of suitably functionalized nitrobenzamides have been employed to synthesize 4-substituted 5-nitroisoquinolin-1-ones. researchgate.net These reactions represent a form of annulation where a new ring is fused onto the existing heterocyclic core.
For example, the reaction of N,N-diallyl-2-iodo-3-nitrobenzamide with a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), results in a mixture of 2-allyl-4-methyl-5-nitroisoquinolin-1-one and 2-allyl-4-methylene-5-nitro-3,4-dihydroisoquinolin-1-one. researchgate.net The formation of these isomeric products suggests the operation of different mechanistic pathways. A deuterium-labeling study has indicated that these isomers are formed via a π-allyl-palladium route and a classical Heck-type route, respectively, and are not interconvertible under the reaction conditions. researchgate.net
Similarly, the reaction of N-benzhydryl-N-cinnamyl-2-iodo-3-nitrobenzamide under similar palladium catalysis yields 2-benzhydryl-4-benzyl-5-nitroisoquinolin-1-one and 2-benzhydryl-4-benzylidene-5-nitro-3,4-dihydroisoquinolin-1-one. researchgate.net The distribution of these products highlights the complexity of the annulation process and the influence of the substituent on the reaction outcome.
The table below presents the outcomes of the intramolecular palladium-catalyzed annulation of N-(2-alkenyl)-2-halo-3-nitrobenzamides.
Table 2: Intramolecular Pd-Catalyzed Annulation of N-(2-Alkenyl)-2-iodo-3-nitrobenzamides
| Substrate | Catalyst | Product(s) | Total Yield (%) | Conditions | Reference |
| N,N-Diallyl-2-iodo-3-nitrobenzamide | Pd(PPh₃)₄ | 2-Allyl-4-methyl-5-nitroisoquinolin-1-one and 2-Allyl-4-methylene-5-nitro-3,4-dihydroisoquinolin-1-one (1:1 ratio) | 65 | DMF, 80 °C, 16 h | researchgate.net |
| N-Benzhydryl-N-cinnamyl-2-iodo-3-nitrobenzamide | Pd(PPh₃)₄ | 2-Benzhydryl-4-benzyl-5-nitroisoquinolin-1-one and 2-Benzhydryl-4-benzylidene-5-nitro-3,4-dihydroisoquinolin-1-one (2:3 ratio) | 70 | DMF, 80 °C, 16 h | researchgate.net |
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis for Positional Assignments and Stereochemical Determination
A complete NMR analysis, including ¹H NMR and ¹³C NMR, would be essential for the definitive assignment of all proton and carbon signals in the 4-nitro-4H-isoquinolin-1-one structure. For the aromatic protons, a general chemical shift range of δ 7.2–8.5 ppm can be expected, but precise values and coupling patterns are necessary to confirm the substitution pattern. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be required to establish the connectivity between protons and carbons unambiguously. This data is crucial for confirming the position of the nitro group at C4 and for characterizing the protons of the heterocyclic and benzene (B151609) rings. Without published spectra, a detailed assignment is not possible.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₉H₆N₂O₃. The fragmentation pattern observed in an MS/MS experiment would reveal characteristic losses of neutral fragments. For this compound, expected fragmentations could include the loss of the nitro group (NO₂, 46 Da), a nitro radical (•NO₂, 46 Da), or carbon monoxide (CO, 28 Da) from the lactam ring. Analyzing these fragmentation pathways is a key step in confirming the molecular structure, but specific experimental data is not documented.
Vibrational Spectroscopy (IR, Raman): Characterization of Functional Groups and Conformational Features
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, key expected absorption bands would include:
N-H stretch of the lactam group.
C=O stretch (amide I band) of the lactam, typically appearing around 1650-1680 cm⁻¹.
Asymmetric and symmetric N-O stretches of the nitro group, which are strong bands usually found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
C-N stretches .
Aromatic C-H and C=C stretches .
While the synthesis of related nitro-containing heterocyclic compounds has been reported with their IR data, specific spectra for this compound are not available. scielo.org.coacs.org
X-ray Crystallography: Single Crystal Diffraction for Definitive Solid-State Structural Analysis
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the ring system and the geometry of the nitro group substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the crystal packing. No crystallographic data for this compound has been deposited in crystallographic databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions associated with the aromatic isoquinoline (B145761) system and n-π* transitions related to the carbonyl and nitro groups. The extended conjugation of the bicyclic system, combined with the chromophoric nitro and carbonyl groups, would determine the specific wavelengths of maximum absorbance (λmax). This data, while fundamental for understanding the compound's electronic properties, is not present in the surveyed literature.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies: Optimization of Geometries and Electronic Structure Analysis
Density Functional Theory (DFT) serves as a powerful computational tool to predict and analyze the electronic properties of molecules based on their electron density. mdpi.com This approach provides valuable insights into the structure, bonding, and behavior of complex organic molecules. mdpi.com For 4-nitro-4H-isoquinolin-1-one, DFT calculations are crucial for optimizing the molecular geometry to its lowest energy state, which is a prerequisite for accurately determining its electronic characteristics.
The optimization process involves adjusting bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms in the molecule. This optimized geometry is then used for subsequent electronic structure analysis. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. For instance, the B3LYP functional combined with a 6-311G(d,p) basis set is a commonly used level of theory for such investigations. materialsciencejournal.orgtci-thaijo.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Significance in Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. schrodinger.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps in assessing the molecule's kinetic stability and chemical reactivity. schrodinger.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for an electronic excitation. schrodinger.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. The energies of the HOMO and LUMO, and consequently the energy gap, are influenced by the presence of different functional groups. For instance, electron-withdrawing groups like the nitro group (-NO2) typically lower the energy levels of both the HOMO and LUMO.
The distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For nitro-substituted aromatic compounds, the LUMO is often localized on the nitro group and the adjacent aromatic ring, highlighting these areas as potential sites for nucleophilic attack.
Table 1: Illustrative HOMO-LUMO Data for a Related Nitroaromatic Compound
| Parameter | Energy (eV) |
| HOMO | -7.06 |
| LUMO | -2.54 |
| Energy Gap (ΔE) | 4.52 |
This table provides example data for a related nitroaromatic compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, calculated at the DFT/B3LYP/6-311G(d,p) level of theory, to illustrate the typical values obtained from such analyses. materialsciencejournal.org The specific values for this compound would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping: Delocalization and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. tci-thaijo.orggoogle.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable for nucleophilic attack. tci-thaijo.org
In a molecule like this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as primary sites for electrophilic interactions. The hydrogen atoms and parts of the aromatic system would exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. The delocalization of the electron density across the fused ring system can also be visualized through the MEP map.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
The NBO method quantifies the interaction energy between filled (donor) and vacant (acceptor) orbitals. A strong interaction between a filled bonding or lone pair orbital and a vacant antibonding orbital indicates significant electron delocalization, which contributes to the stabilization of the molecule. For this compound, NBO analysis would reveal the hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the ring system, as well as the delocalization of charge due to the electron-withdrawing nitro group.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule with a degree of flexibility, such as the potential for out-of-plane puckering of the non-aromatic ring in this compound, understanding its conformational preferences is crucial.
Quantum Chemical Descriptors: Elucidating Reactivity and Selectivity
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to further quantify the reactivity and selectivity of a molecule. These descriptors provide a theoretical framework for understanding various aspects of chemical behavior.
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).
These descriptors, derived from DFT calculations, can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different chemical reactions. researchgate.net
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. researchgate.net For this compound, computational studies could be employed to explore various potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group.
By mapping the reaction pathway and calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism and predict the reaction's feasibility and selectivity. For example, in the study of tandem annulation reactions involving isoquinoline (B145761) N-oxides, DFT calculations have been used to elucidate complex multi-stage mechanisms. Similar approaches could be applied to understand the reactivity of this compound.
Synthetic Utility and Advanced Applications in Chemical Research
4-Nitro-4H-isoquinolin-1-one as a Versatile Building Block for Complex Architectures
The isoquinolin-1-one scaffold is a foundational structural motif in a multitude of biologically active compounds and natural products. The introduction of a nitro group, as seen in this compound, significantly modifies the electronic properties of the heterocyclic system, presenting unique opportunities for its use as a versatile building block in the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group can activate the ring system for certain transformations or serve as a functional handle for conversion into other key groups, such as amines, thereby paving the way for diverse derivatization pathways.
The isoquinoline (B145761) and isoquinolone frameworks are pivotal intermediates in the construction of complex, fused heterocyclic systems, including the pharmacologically significant indenoisoquinolines and protoberberine alkaloids.
Indenoisoquinolines: This class of compounds has garnered significant attention, particularly as potent topoisomerase I inhibitors for anticancer applications. Research has demonstrated the synthesis of indenoisoquinolines that possess a nitro-substituted isoquinoline ring. These syntheses explore the effects of electron-withdrawing substituents on biological activity, indicating that nitro-functionalized precursors are valuable in developing potent therapeutic agents. While general methods exist for creating these systems, and the utility of nitro-substituted isoquinolines has been established, the specific application of this compound as a direct starting material is not extensively detailed in the available literature.
Protoberberines: Protoberberines are a major group of isoquinoline alkaloids with a wide range of biological activities. Modern synthetic strategies often employ substituted isoquinolone intermediates to construct the characteristic tetracyclic core of these alkaloids. For example, modular synthesis strategies can utilize densely substituted isoquinolones, which are then subjected to cyclization reactions to furnish the protoberberine scaffold. These methods highlight the importance of the isoquinolone core as a key building block. Although the isoquinolone unit is fundamental to protoberberine synthesis, the direct use of this compound as a precursor in these specific synthetic pathways remains a specialized area of investigation.
The reactivity of the this compound scaffold suggests its potential as an intermediate for a variety of nitrogen-containing heterocycles. The nitro group is one of the most useful activating groups in organic synthesis. Its presence can render the pyridone ring susceptible to nucleophilic attack or cycloaddition reactions, particularly when steric strain enhances the ring's reactivity, causing it to behave more like an activated nitroalkene.
Furthermore, the nitro group itself is a versatile functional group that can be chemically transformed. A primary transformation is its reduction to an amino group. This conversion transforms the electron-withdrawing nature of the substituent to an electron-donating one, fundamentally altering the reactivity of the molecule and providing a nucleophilic site for further functionalization, such as the construction of new fused rings. For instance, studies on other nitroquinolones have shown that the nitro group enables concise chemical transformations, including cine-substitution reactions where a nucleophile attacks an adjacent position, leading to the displacement of the nitro group and functionalization of the ring. This established reactivity of nitro-activated heterocycles underscores the potential of this compound as a valuable, though not yet widely exploited, intermediate in synthetic chemistry.
Integration into Novel Materials and Catalytic Systems (e.g., Metal-Organic Frameworks for Photocatalysis)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. Their high surface area, tunable porosity, and the functional versatility of their organic linkers make them highly promising materials for applications in catalysis, particularly photocatalysis.
The design of MOFs for photocatalysis often involves the strategic selection or modification of the organic linker to enhance light absorption and facilitate charge separation. The incorporation of functional groups onto the linker is a key strategy to tune the MOF's electronic properties. For example, aminated linkers are known to improve visible-light absorption and enhance photocatalytic activity. Nitrogen-containing heterocyclic compounds can also serve as the organic linkers, providing rigidity and specific electronic characteristics to the framework.
In principle, a molecule like this compound, with its nitrogen heterocycle core and functional nitro group, could be envisioned as a candidate for a specialized organic linker. The nitro group, being strongly electron-withdrawing, could modulate the electronic band structure of the resulting MOF. However, the use of this specific compound for the construction of MOFs for photocatalysis is not documented in the current scientific literature. The field predominantly relies on more geometrically straightforward and readily available linkers like derivatives of benzene (B151609) dicarboxylic acid.
Role of Nitro-Heterocyclic Compounds in Energetic Materials Research: Chemical Design and Structure-Property Relationships
In the field of energetic materials, the primary objective is to develop compounds that possess high energy density and detonation performance while maintaining a low sensitivity to accidental stimuli like impact and friction. Nitro-heterocyclic compounds are a cornerstone of modern energetic materials research because they offer a promising route to achieving this delicate balance of power and safety.
The nitro group (-NO₂) is the quintessential "energetic" functional group. Its primary roles are to increase the density of the material and to improve the oxygen balance—the measure of how much oxygen is available to oxidize the carbon and hydrogen within the molecule during detonation. A zero or positive oxygen balance is desirable for maximizing energy release. The strong electron-withdrawing character of the nitro group also influences the stability of the molecule.
Structure-Property Relationships: The relationship between a molecule's structure and its energetic properties is complex and multi-faceted. Key relationships include:
Number and Position of Nitro Groups: Increasing the number of nitro groups generally increases density and detonation performance. However, it can also increase sensitivity. The position of the nitro groups affects molecular stability and intermolecular interactions.
Intra- and Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can stabilize the crystal lattice, leading to higher density and reduced sensitivity. For instance, sandwich-like crystal structures where molecular backbones stack in layers can effectively shield the energetic nitro groups, resulting in materials with remarkably low impact sensitivity.
Molecular Geometry and Crystal Packing: The planarity of the molecule, the torsion angles of the nitro groups, and the amount of free space within the crystal lattice are critical factors. Efficient crystal packing leads to higher density, a key determinant of detonation velocity and pressure.
Computational modeling plays a crucial role in modern energetic materials design, allowing researchers to predict properties like density, heat of formation, and detonation performance before attempting synthesis. This allows for the rational design of novel compounds with targeted properties.
The following table presents a selection of nitro-containing energetic compounds and their key properties, illustrating the structure-property relationships discussed.
| Compound Name | Abbreviation | Molecular Structure | Density (g/cm³) | Detonation Velocity (km/s) | Impact Sensitivity (J) |
| 1,3,5-Trinitroperhydro-1,3,5-triazine | RDX | Cyclic Nitramine | 1.80 | 8.76 | 7.5 |
| 1,1-diamino-2,2-dinitroethylene | FOX-7 | Nitroalkene | 1.89 | 8.87 | 50 |
| 2,7-dinitro-4H,9H-bis(triazolo)[1,5-b:1′,5′-e]tetrazine | DNBTT | Fused Nitro-Heterocycle | (Predicted) | (Predicted) | (Predicted High Stability) |
| 2-amino-4,5-dinitro-1,2,3-2H-triazole | - | Nitro-Triazole | 1.83 | 8.84 | 24 |
Data compiled from references. Note: Properties can vary based on the crystalline form and measurement conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
